6-[2-(Methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile
Description
6-[2-(Methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine scaffold with a methoxyiminoethyl substituent at position 6 and a nitrile group at position 2. The methoxyimino group may enhance metabolic stability and influence binding interactions with biological targets, while the nitrile moiety can contribute to hydrogen bonding and polarity .
Properties
IUPAC Name |
10-[(2E)-2-methoxyiminoethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c1-20-18-5-2-11-10-8-16-13-9(6-14)7-17-19(13)12(10)3-4-15-11/h3-5,7-8H,2H2,1H3/b18-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHKNPXMVAROP-BLLMUTORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=NC=CC2=C1C=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=NC=CC2=C1C=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with terminal alkynes, followed by subsequent introduction of functional groups at specific positions through Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 6-[2-(Methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The structural characteristics of this compound imply potential anti-inflammatory properties. Preliminary investigations suggest it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Some derivatives of pyrazolo compounds have shown efficacy against bacterial strains. The ability to inhibit bacterial growth positions this compound as a potential agent in combating infections caused by resistant strains.
Case Studies
- Anticancer Research : In vitro studies conducted on A549 and MCF-7 cells revealed that the compound significantly reduced cell viability compared to control groups. This was attributed to its ability to induce apoptosis through modulation of key regulatory proteins involved in cell cycle progression.
- Inflammation Models : Animal models treated with this compound showed reduced levels of inflammatory markers in serum after exposure to inflammatory stimuli. This suggests a mechanism that could be explored further for chronic inflammatory conditions.
- Antimicrobial Testing : The compound was tested against several bacterial strains using standard disk diffusion methods. Results indicated a dose-dependent inhibition of growth, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 6-[2-(Methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Scaffold Variations
The target compound’s pyrido[3,4-e]pyrimidine fusion distinguishes it from other derivatives:
- Pyrazolo[1,5-a]pyrimidine-3-carbonitriles (e.g., 5-methyl-7-substituted derivatives in ) lack the pyrido ring, simplifying the scaffold but reducing planar rigidity. These compounds exhibit hypnotic activity, suggesting that substituent positioning (e.g., 5-methyl vs. 6-methoxyiminoethyl) significantly modulates CNS activity .
- Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines () feature a different pyrido ring fusion (positions 2',3' vs. 3,4-e). This alters electron distribution and steric effects, impacting antiproliferative activity. For example, 3-chloro-2-methyl derivatives showed weak cytotoxicity against bladder cancer cells .
Table 1: Core Scaffold Comparison
Substituent Effects on Bioactivity
- Methoxyiminoethyl Group: The 6-[2-(methoxyimino)ethyl] substituent in the target compound contrasts with simpler alkyl or aryl groups in analogs. In 5-HT6 receptor antagonists (), sulfonyl or phenyl groups at position 3 enhanced receptor binding, whereas the methoxyimino group may offer improved solubility .
- Nitrile vs. Carboxyl/Carbonyl Groups : Derivatives like [18F]3 and [18F]4 () replaced nitriles with polar esters or hydroxymethyl groups, improving tumor uptake in PET imaging. This suggests the nitrile in the target compound could be modified to optimize biodistribution .
Table 2: Substituent Impact on Activity
Biological Activity
6-[2-(Methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₀N₆O, with a molecular weight of 266.26 g/mol. The compound features a pyrazolo-pyrimidine core structure that is known for its pharmacological versatility.
Biological Activities
The biological activities of this compound are extensive and include:
- Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines have demonstrated significant antibacterial properties against pathogens such as Mycobacterium tuberculosis and Escherichia coli .
- Antiviral Activity : Research indicates that this class of compounds can inhibit viral replication, showing potential against viruses like HIV .
- Anticancer Potential : Various derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects on cancer cell lines, suggesting their role as anticancer agents .
- Enzymatic Inhibition : Compounds within this category have been reported to inhibit key enzymes involved in disease pathways, such as dihydroorotate dehydrogenase in Plasmodium falciparum .
The mechanisms through which this compound exerts its biological effects are linked to:
- Enzyme Inhibition : The compound acts as an inhibitor of membrane-bound pyrophosphatase (mPPase), crucial for the survival of certain protozoan parasites .
- Cell Cycle Interference : Its anticancer properties may arise from the ability to disrupt cell cycle progression in tumor cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines:
- A study exploring the structure-activity relationship (SAR) among various pyrazolo[1,5-a]pyrimidines found that modifications at the 2-position significantly influenced their binding affinity and biological activity against mPPase .
- Another research effort synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer effects across different cancer cell lines, demonstrating IC50 values ranging from 14 to 18 μM for several derivatives .
Comparative Biological Activity Table
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core?
Methodological Answer:
The core can be synthesized via cyclization reactions using aminopyrazole precursors and electrophilic partners. For example, multi-step pathways involving condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines (e.g., cyanoacetamide) under acidic conditions are effective. Reaction optimization with KHSO₄ as a catalyst improves yields . Temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) are critical for regioselectivity .
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory for verifying substituent positions and ring connectivity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹). High-resolution MS and elemental analysis validate empirical formulas . Purity should be assessed via HPLC with UV detection (λ = 254 nm) .
Advanced: How can computational methods streamline reaction design for novel derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps. ICReDD’s integrated approach combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent, catalyst) from sparse experimental data. For example, computational screening of nucleophilic attack sites on pyrimidinium iodides can guide precursor selection .
Advanced: How do substituents like methoxyiminoethyl influence bioactivity?
Methodological Answer:
The methoxyiminoethyl group enhances solubility and hydrogen-bonding capacity, potentially improving binding to kinase targets. Comparative SAR studies of analogs (e.g., 7-amino-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile) show that electron-withdrawing groups (e.g., CN) at position 3 increase metabolic stability, while bulky substituents at position 6 reduce off-target effects .
Advanced: How should researchers address inconsistent synthetic yields in multi-step reactions?
Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., over-oxidation). Systematic optimization includes:
- Screening acid catalysts (e.g., HCl vs. H₂SO₄) for cyclization steps .
- Temperature gradients to isolate intermediates (e.g., enaminones) before final coupling .
- Use of scavengers (e.g., molecular sieves) to remove water in moisture-sensitive steps .
Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
Recrystallization from ethanol-DMF (1:2 v/v) efficiently removes polar impurities. For non-polar byproducts, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Centrifugal partition chromatography (CPC) offers high recovery for thermally labile derivatives .
Advanced: How can regioselectivity challenges in pyrido-pyrimidine fusion be mitigated?
Methodological Answer:
Regioselectivity is controlled by steric and electronic effects. For example, using electron-deficient enaminones directs nucleophilic attack to the less hindered pyrimidine position. Substituent pre-organization via hydrogen bonding (e.g., NH groups in aminopyrazoles) stabilizes transition states favoring the desired regioisomer .
Advanced: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Photoaffinity labeling: Incorporate a photo-crosslinkable group (e.g., diazirine) to capture protein targets in live cells.
- Cellular thermal shift assay (CETSA): Monitor thermal stabilization of bound proteins via Western blotting or MS.
- Competitive inhibition: Use fluorescent probes (e.g., ATP-competitive kinase inhibitors) to quantify binding affinity .
Basic: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
The nitrile group is prone to hydrolysis in aqueous media. Store lyophilized powder at -20°C under argon. In solution (DMF or DMSO), avoid repeated freeze-thaw cycles. Stability assays (TGA/DSC) show decomposition onset at 180°C, indicating suitability for high-temperature reactions .
Advanced: What in silico tools predict metabolic pathways for this compound?
Methodological Answer:
- SwissADME: Predicts Phase I/II metabolism sites (e.g., CYP450 oxidation of methoxyimino groups).
- GLORYx: Identifies potential glutathione adducts from reactive intermediates.
- Molecular dynamics simulations: Model interactions with hepatic enzymes (e.g., UDP-glucuronosyltransferases) to prioritize stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
